delta-Amyrin acetate

描述

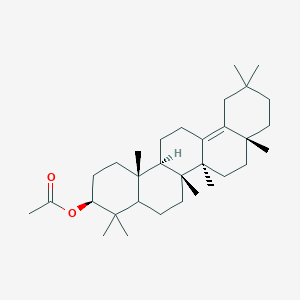

Delta-Amyrin acetate is a triterpenoid ester derived from the amyrin family, characterized by a pentacyclic structure with a hydroxyl group esterified to an acetyl moiety. Its molecular formula is C₃₂H₅₂O₂, with a molecular weight of 468.8 g/mol and a CAS registry number of 51361-60-5 . It is commonly isolated from plant sources and serves as a reference standard in phytochemical research.

准备方法

Natural Extraction from Plant Sources

Isolation from Cissus quadrangularis Linn.

delta-Amyrin acetate was isolated from the chloroform-soluble fraction of Cissus quadrangularis stems using column chromatography . The process involved:

-

Extraction : Dried stems were extracted with methanol, followed by partitioning with chloroform.

-

Chromatography : The chloroform fraction was subjected to silica gel column chromatography (60–120 mesh) eluted with a gradient of petroleum ether:ethyl acetate (100:1).

-

Characterization : The compound was identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key spectral data included:

Table 1: Key Parameters for Natural Extraction

| Parameter | Value/Description |

|---|---|

| Plant Material | Cissus quadrangularis stems |

| Solvent System | Chloroform:methanol (partitioning) |

| Chromatography Matrix | Silica gel (60–120 mesh) |

| Eluent Ratio | Petroleum ether:ethyl acetate (100:1) |

| Yield | 7 mg from 26 g chloroform fraction |

Chemical Synthesis via Acetylation of delta-Amyrin

Acetylation Reaction

This compound is synthesized by acetylating the hydroxyl group at the C-3 position of delta-Amyrin (C₃₀H₅₀O) . The reaction employs acetic anhydride under basic conditions:

-

Reagents : Delta-Amyrin, acetic anhydride, pyridine (catalyst).

-

Procedure :

Table 2: Acetylation Reaction Conditions

Partial Synthesis from Triterpenoid Precursors

Route from Oleanolic Acid

A scalable partial synthesis of β-Amyrin acetate (structurally analogous to this compound) was reported using oleanolic acid as a precursor . While this compound-specific protocols are limited, the methodology can be adapted:

-

Step 1 : Reduction of oleanolic acid to oleanolic alcohol using LiAlH₄.

-

Step 2 : Iodination at C-28 via Appel reaction (triphenylphosphine, iodine).

-

Step 3 : Reduction with zinc powder to yield β-Amyrin, followed by acetylation .

Table 3: Partial Synthesis Protocol (Adapted from β-Amyrin)

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Reduction | LiAlH₄, THF, 0°C to reflux | 96% |

| 2 | Iodination | I₂, imidazole, triphenylphosphine, THF | 87% |

| 3 | Reduction & Acetylation | Zn powder, acetic acid; Ac₂O, pyridine | 81% |

Challenges and Optimization Strategies

Steric Hindrance in Functionalization

The pentacyclic structure of delta-Amyrin imposes steric constraints, particularly at the C-28 position. This complicates direct chemical modifications, necessitating protective group strategies . For example, ursolic acid (a precursor to α-Amyrin) requires triflate intermediates for efficient reduction, a method potentially applicable to delta-Amyrin .

Purity and Characterization

Ensuring product purity is critical due to the presence of structurally similar triterpenoids. Techniques such as:

-

High-Performance Liquid Chromatography (HPLC) : To resolve this compound from α- and β-Amyrin acetates.

-

X-ray Crystallography : Used for unambiguous structural confirmation in related compounds .

Emerging Biotechnological Approaches

While direct bioproduction of this compound remains unreported, advances in metabolic engineering for triterpenoids (e.g., β-Amyrin in Saccharomyces cerevisiae) suggest feasibility . Key strategies include:

-

Heterologous Expression : Introducing β-Amyrin synthase (bAS) and cytochrome P450 enzymes.

-

Precursor Optimization : Overexpression of squalene synthase (SQS) to enhance triterpenoid flux .

Table 4: Key Enzymes for Triterpenoid Biosynthesis

| Enzyme | Function | Host Organism |

|---|---|---|

| β-Amyrin synthase (bAS) | Cyclizes 2,3-oxidosqualene to β-Amyrin | S. cerevisiae |

| Squalene synthase (SQS) | Catalyzes squalene formation from FPP | S. cerevisiae |

化学反应分析

Types of Reactions

delta-Amyrin acetate: undergoes various chemical reactions, including:

Oxidation: Can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the molecule.

Substitution: Functional groups can be substituted with others under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

科学研究应用

Chemical Properties and Structure

Delta-amyrin acetate is characterized by its triterpenoid structure, which contributes to its bioactivity. The molecular formula is , with a molecular weight of approximately 426.7 g/mol. Its structural features allow it to interact with biological systems effectively.

Biological Activities

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving the stem bark of Alstonia boonei, this compound demonstrated a substantial reduction in paw edema in rodent models, indicating its potential as an anti-inflammatory agent. At a dosage of 100 mg/kg, it achieved a 55.5% inhibition of ear edema compared to control groups .

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In assays measuring free radical scavenging activities, this compound exhibited notable inhibition levels comparable to standard antioxidants .

3. Antidiabetic Potential

The compound has also been investigated for its antihyperglycemic effects. Studies suggest that this compound can lower blood glucose levels, making it a candidate for managing diabetes .

4. Wound Healing and Skin Regeneration

This compound promotes wound healing by enhancing the proliferation of human keratinocytes (HaCaT cells). This effect is attributed to its interaction with DNA, where it acts as a minor groove binder, facilitating cellular processes involved in tissue repair .

5. Antifertility Activity

In male rat models, this compound has shown antifertility effects, indicating its potential implications in reproductive health research .

Table 1: Summary of Biological Activities of this compound

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to specific biological targets, indicating its potential as a therapeutic agent. These studies highlight the compound's ability to interact with enzymes and receptors involved in various physiological processes .

作用机制

The mechanism by which delta-Amyrin acetate exerts its effects involves interactions with various molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor binding: It might bind to certain receptors, modulating cellular responses.

Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Delta-Amyrin acetate belongs to the amyrin acetate group, which includes alpha-Amyrin acetate and beta-Amyrin acetate . These isomers share the same molecular formula but differ in stereochemical configurations, leading to distinct physicochemical and biological properties.

Structural Differences

- This compound : Features a unique arrangement of methyl groups and double bonds in the triterpene skeleton, though exact structural details require further elucidation .

- Alpha-Amyrin acetate : Contains an ursane-type pentacyclic structure with a hydroxyl group at C-3 acetylated .

- Beta-Amyrin acetate : Exhibits an oleanane-type skeleton, differing in ring conformations compared to alpha and delta isomers .

Physicochemical Properties

This compound

- Isolation and Identification : First isolated by Singh et al. (1984) and structurally characterized via NMR spectroscopy .

- Potential Applications: Preliminary data suggest utility in metabolic syndrome management, though clinical evidence remains sparse .

Alpha-Amyrin Acetate

- Therapeutic Uses : Extensively studied for inflammation-related conditions, with a focus on its mechanism in inhibiting cyclooxygenase (COX) pathways .

Beta-Amyrin Acetate

- Clinical Relevance : Highlighted for its role in reducing hyperglycemia and lipid peroxidation, making it a candidate for diabetes therapy .

常见问题

Basic Research Questions

Q. What analytical techniques are critical for structural elucidation of delta-Amyrin acetate?

Structural characterization requires a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS) . For example, ¹H-NMR can identify acetate proton signals at δ ~2.0–2.1 ppm, while ¹³C-NMR confirms the acetyl group (C=O at ~170–171 ppm) and triterpene backbone carbons. MS (e.g., ESI-MS) provides molecular ion peaks (m/z 468.8 [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How is this compound isolated from natural sources?

Common protocols involve column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate mixtures) to separate triterpenoids. For instance, Bhutani et al. (1984) isolated this compound from Diospyros melanoxylon using sequential solvent partitioning followed by preparative TLC .

Q. What in vitro assays are used to evaluate its anti-inflammatory activity?

BV2 microglial cell lines are widely employed. Cells are cultured in DMEM with 5% FBS and treated with this compound (e.g., up to 50 µM). Activity is measured via nitric oxide (NO) inhibition assays or cytokine (IL-6, TNF-α) quantification using ELISA kits. Positive controls (e.g., dexamethasone) are essential for validation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized?

Acetylation of delta-Amyrin (parent alcohol) using acetic anhydride/pyridine under reflux is a standard method. Reaction efficiency depends on solvent purity, temperature control (70–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (methanol/chloroform) improves yield. Bohlmann et al. (1975) reported 85% yield using this approach .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Conduct meta-analyses to quantify heterogeneity across studies using I² statistics (proportion of total variation due to heterogeneity). For example, if in vitro anti-inflammatory IC₅₀ values vary between 0.75 µM and 5 µM, subgroup analyses (e.g., cell type, assay protocols) can identify confounding factors. Higgins et al. (2002) recommend presenting H or I² values to contextualize discrepancies .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

Use TPA-induced inflammation models (e.g., mouse ear edema) with topical application (ID₅₀ = 0.75 µM/ear). Include dose-response curves (0.1–10 µM) and measure plasma concentrations via HPLC-MS/MS . Parameterize bioavailability using non-compartmental analysis (NCA) and compare with oral/intravenous administration data .

Q. What statistical methods are recommended for validating synergistic effects in combination therapies?

Apply Chou-Talalay combination index (CI) analysis. Calculate CI values from dose-effect matrices (this compound + standard drugs). A CI < 1 indicates synergy. Pair this with isobolographic analysis to visualize interactions. Ensure replicates (n ≥ 6) and use ANOVA with post-hoc Tukey tests to confirm significance .

Q. Methodological Guidance

Q. What controls are essential in anti-diabetic assays?

Include positive controls (e.g., metformin for glucose uptake assays) and vehicle controls (DMSO ≤0.1%). For in vivo models (e.g., streptozotocin-induced diabetic mice), validate hyperglycemia baseline before treatment and monitor weight/glucose levels weekly .

Q. How to address solubility limitations in bioactivity studies?

Use co-solvents (e.g., Cremophor EL or cyclodextrins) at non-toxic concentrations. Pre-test solvent effects on cell viability (MTT assay). For in vivo studies, optimize formulations via nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .

Q. Data Presentation Standards

- Tables : Include molecular weights, spectral data (NMR shifts), and bioactivity metrics (IC₅₀, EC₅₀) with error margins (e.g., 0.75 ± 0.05 µM).

- Figures : Use dose-response curves (log-scale axes) and mechanism schematics (e.g., NF-κB pathway inhibition).

- Supplemental Data : Provide raw spectral files, statistical analysis scripts, and detailed protocol deviations .

属性

CAS 编号 |

51361-60-5 |

|---|---|

分子式 |

C32H52O2 |

分子量 |

468.8 g/mol |

IUPAC 名称 |

[(3S,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24?,25-,26+,29-,30+,31-,32-/m1/s1 |

InChI 键 |

HPCVECTWKNBXCO-IUJOGEKDSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

手性 SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |

规范 SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。